1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine
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Overview
Description
1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine typically involves the nitration of 1,3-dimethyl-1H-pyrazol-5-amine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective formation of the nitroso group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Similar in structure but lacks the nitroso group.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains additional nitro groups and a tetrazole moiety.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Features multiple nitro groups and different substitution patterns .
Uniqueness
1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58663-94-8 |
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Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,5-dimethyl-4-nitrosopyrazol-3-amine |
InChI |
InChI=1S/C5H8N4O/c1-3-4(8-10)5(6)9(2)7-3/h6H2,1-2H3 |
InChI Key |
BFDHFTPYXYUYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=O)N)C |
Origin of Product |
United States |
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